1-(4-Bromophenyl)-2-methylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds can involve various reactions. For instance, the Reformatsky reaction, as described in one study, involves the reaction of 2-phenylpropanal with methyl α-bromopropionate to produce diastereomeric β-hydroxy esters . Another synthesis method includes the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphosphonous dichloride, followed by reduction and quaternization with methyl bromide to produce 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide . These methods indicate the reactivity of brominated compounds in synthesis reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often determined using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction, and its geometry was optimized using density functional theory (DFT) . The molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was determined to have a puckered four-membered ring with specific cis and trans relationships between substituents .
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes leads to reductive cleavage and double-bond migration . The molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene and undergo bromine atom migration . These studies demonstrate the reactivity of brominated compounds in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The study of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed the influence of the four-membered ring's puckering on its properties . The spectroscopic and XRD analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its intermolecular contacts and potential reactivity parameters . These analyses are crucial for understanding the behavior of brominated compounds under different conditions.
Scientific Research Applications
Conformational Behavior Studies
1-(4-Bromophenyl)-2-methylpropan-1-one's structure and rotational isomerism have been investigated through infrared spectroscopy, focusing on its conformers in the liquid phase. This research has helped to understand the enthalpy differences and the preferred conformers in different positions, enhancing the knowledge of molecular behavior and stability (Müller, Fruwert, & Geiseler, 1981).
Application in Organic Synthesis
Studies have revealed the use of 1-(4-Bromophenyl)-2-methylpropan-1-one in organic synthesis, particularly in the formation of bi-aryls through domino palladium catalysis. This method has proven effective for creating densely functionalized bi-aryls, indicating its potential in synthesizing complex organic compounds (Krishna, Reddy, & Satyanarayana, 2014).
Chemical Analysis and Characterization
Research on 1-(4-Bromophenyl)-2-methylpropan-1-one includes its use in chemical analyses, such as in the study of side-chain fragmentation of arylalkanol radical cations. These studies contribute to a deeper understanding of molecular reactions and bond cleavage mechanisms under various conditions (Baciocchi, Bietti, Putignani, & Steenken, 1996).
Novel Compound Synthesis
The chemical has been used in synthesizing new compounds like 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides. These compounds, regarded as Trihexyphenidyl analogs, demonstrate the versatility of 1-(4-Bromophenyl)-2-methylpropan-1-one in creating a variety of chemical structures for further exploration in medicinal and chemical research (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Safety And Hazards
The safety data sheet for a related compound, “1-(4-Bromophenyl)ethanol”, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Future Directions
The novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is obtained in good yield via a three-step protocol . This compound’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . This suggests that “1-(4-Bromophenyl)-2-methylpropan-1-one” and its derivatives could be synthesized and studied for their potential applications in the future.
properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLKZHWZXWOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567852 | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-methylpropan-1-one | |
CAS RN |
49660-93-7 | |
Record name | 1-(4-Bromophenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49660-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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